molecular formula C11H14N2O2 B13695165 Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate

Cat. No.: B13695165
M. Wt: 206.24 g/mol
InChI Key: YQLFCMRBYNUFQM-UHFFFAOYSA-N
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Description

Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate typically involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol, using triethylamine as a basic catalyst . This method ensures the formation of the pyrrole ring with the desired substituents.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the cyanomethyl group to other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the cyanomethyl group, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π interactions with aromatic systems. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 1-(Cyanomethyl)-4,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its pyrrole ring structure, combined with the cyanomethyl and ethyl ester groups, makes it a versatile compound in synthetic chemistry and material science.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

ethyl 1-(cyanomethyl)-4,5-dimethylpyrrole-2-carboxylate

InChI

InChI=1S/C11H14N2O2/c1-4-15-11(14)10-7-8(2)9(3)13(10)6-5-12/h7H,4,6H2,1-3H3

InChI Key

YQLFCMRBYNUFQM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(N1CC#N)C)C

Origin of Product

United States

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